

Technical Guide: CER10-d9 (N-palmitoyl(d9) dihydrosphingosine)

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Compound of Interest

Compound Name: CER10-d9

Cat. No.: B12405393

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CER10-d9**, a deuterated derivative of N-palmitoyl dihydrosphingosine. It is primarily intended for professionals in research and development who utilize stable isotope-labeled lipids in their experimental workflows. This document compiles available data on its chemical properties, safety, handling, and primary application.

Chemical and Physical Properties

CER10-d9 is a synthetic, deuterated form of a naturally occurring dihydrosphingosine. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based lipidomics.

Property	Value
Synonyms	N-palmitoyl(d9) sphinganine, 16:0-d9 DH Ceramide, NDS (d9)
Chemical Formula	C ₃₄ H ₆₀ D ₉ NO ₃
Molecular Weight	548.97 g/mol
CAS Number	2260669-52-9
Appearance	White to off-white powder
Purity	>99% (as determined by TLC)
Storage Temperature	-20°C
Stability	1 Year from date of receipt, when stored as directed
Solubility	Soluble in organic solvents such as ethanol, methanol, and chloroform.

Safety and Handling

A specific Safety Data Sheet (SDS) for **CER10-d9** is not readily available in public databases. The safety information provided below is based on the non-deuterated parent compound, N-palmitoyl-D-erythro-sphingosine, and should be used as a guideline. Deuteration is not expected to significantly alter the toxicological properties.

2.1 Hazard Identification

- Skin Irritation: May cause skin irritation.
- Eye Irritation: May cause serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.

2.2 First Aid Measures

Exposure Route	First Aid Instructions
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Skin Contact	Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
Eye Contact	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
Ingestion	Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]

2.3 Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.
- Skin and Body Protection: Wear protective gloves and clothing.
- Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.

2.4 Storage and Handling

- Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep at -20°C for long-term storage.[3]
- Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

Experimental Applications and Protocols

The primary application of **CER10-d9** is as a deuterium-labeled internal standard for the quantification of ceramides and related sphingolipids in biological samples using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[4]

3.1 Experimental Protocol: Use as an Internal Standard in Lipidomics

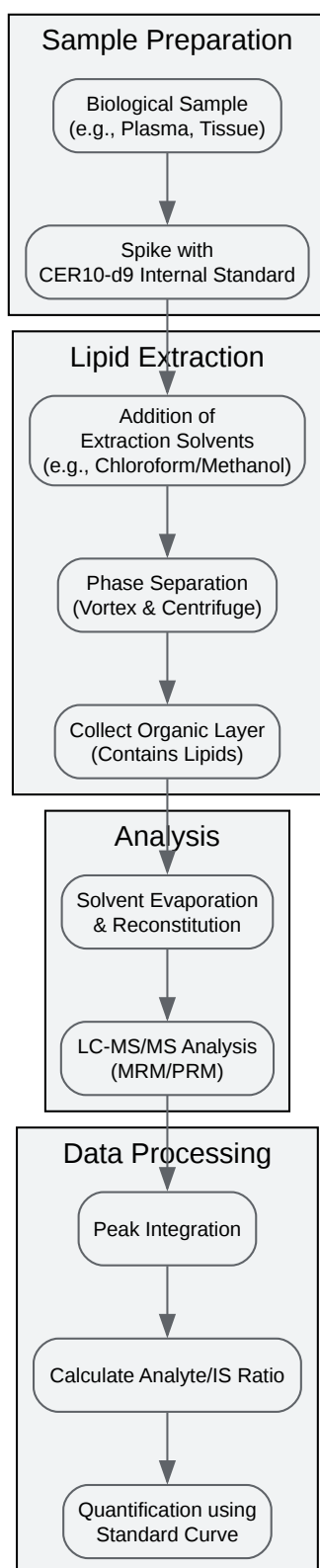
This protocol outlines the general steps for using **CER10-d9** as an internal standard for the analysis of ceramides in a biological matrix (e.g., plasma, tissue homogenate).

- Preparation of Internal Standard Stock Solution:
 - Accurately weigh a precise amount of **CER10-d9** powder.
 - Dissolve in an appropriate organic solvent (e.g., methanol/chloroform mixture) to a known concentration (e.g., 1 mg/mL).
 - Store the stock solution at -20°C.
- Sample Preparation:
 - Thaw biological samples (e.g., 100 µL of plasma) on ice.
 - Spike the sample with a known amount of the **CER10-d9** internal standard working solution. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous analyte concentration.
- Lipid Extraction:
 - Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction. This typically involves the addition of a biphasic solvent system (e.g., chloroform/methanol/water) to the sample.
 - Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
 - The lipids, including the endogenous ceramides and the **CER10-d9** internal standard, will partition into the lower organic phase.
- Sample Analysis by LC-MS/MS:
 - Evaporate the organic solvent from the extracted lipid sample under a stream of nitrogen.

- Reconstitute the dried lipid extract in a suitable injection solvent (e.g., mobile phase).
- Inject the sample onto a reverse-phase or HILIC liquid chromatography system coupled to a tandem mass spectrometer.
- Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect the specific precursor-to-product ion transitions for the endogenous ceramides of interest and for **CER10-d9**.
- Data Analysis:
 - Integrate the peak areas for the endogenous ceramides and the **CER10-d9** internal standard.
 - Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
 - Quantify the concentration of the endogenous ceramides by comparing this ratio to a standard curve generated with known concentrations of the non-labeled ceramide standards.

Visualizations

4.1 Experimental Workflow for Lipid Quantification

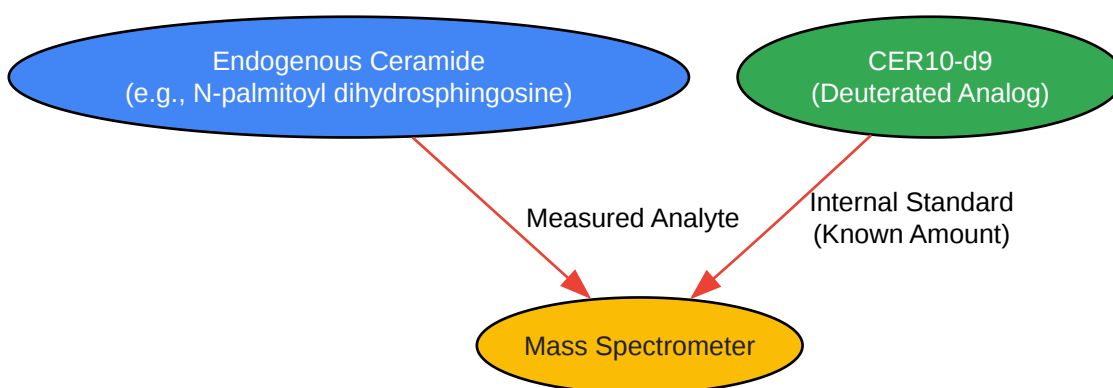


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Caption: Workflow for quantifying endogenous ceramides using **CER10-d9** as an internal standard.

4.2 Logical Relationship of **CER10-d9** to Endogenous Ceramide

While the parent compound, N-palmitoyl dihydrosphingosine, is involved in various cellular signaling pathways, **CER10-d9**'s primary role in research is analytical, not biological. There are no known signaling pathways directly associated with **CER10-d9**. Its utility is based on its chemical similarity and mass difference from its endogenous, non-deuterated counterpart.



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